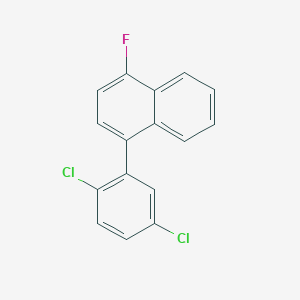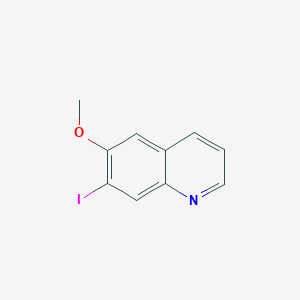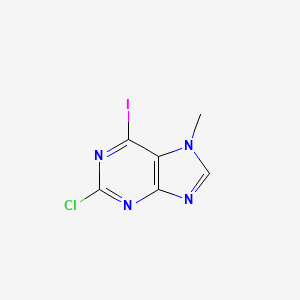![molecular formula C10H10BrNO2S B11838041 2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B11838041.png)
2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione is a heterocyclic compound that features a thieno[2,3-c]pyrrole core structure
Preparation Methods
The synthesis of 2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-thiophenecarboxylic acid with butylamine, followed by cyclization using a dehydrating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the pyrrole ring.
Coupling Reactions: It can participate in coupling reactions, such as Stille or Suzuki coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry: The compound serves as a building block for the synthesis of biologically active molecules, including potential inhibitors of various enzymes and receptors.
Material Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione can be compared with other thieno[2,3-c]pyrrole derivatives, such as:
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.
(Z)-2-bromo-4-((5-bromothiophen-2-yl)methylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one: Another derivative used in organic electronics, showcasing different electronic properties due to its unique substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C10H10BrNO2S |
|---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
2-bromo-5-butylthieno[2,3-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C10H10BrNO2S/c1-2-3-4-12-9(13)6-5-7(11)15-8(6)10(12)14/h5H,2-4H2,1H3 |
InChI Key |
GBJSWLKKYHQYBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)SC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[8,8'-Biquinoline]-7,7'-diol](/img/structure/B11837977.png)



![(S)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11838012.png)
![(8R,9S,13S,14S,16R,17R)-1,2-dideuterio-3-deuteriooxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol](/img/structure/B11838023.png)
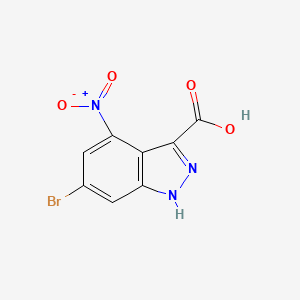
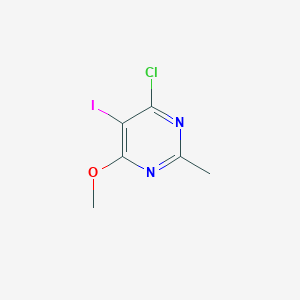
![2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)
